molecular formula C15H14ClNOS B4184651 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide

5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide

Cat. No.: B4184651
M. Wt: 291.8 g/mol
InChI Key: OSIKAPMGOPBXNG-UHFFFAOYSA-N
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Description

5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a naphthalene moiety, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the naphthalene moiety through a Friedel-Crafts acylation reaction. The chloro substituent is then added via a halogenation reaction. The final step involves the formation of the carboxamide group through an amidation reaction, using reagents such as thionyl chloride and ammonia under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydronaphthalene derivatives, and various substituted thiophenes, depending on the specific reagents and conditions used .

Scientific Research Applications

5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, depending on its structure and the biological context. The compound may bind to membrane-bound receptors, initiating a cascade of intracellular signaling pathways that result in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-furanecarboxamide
  • 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinecarboxamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-thiophenecarboxamide exhibits unique properties due to the presence of the thiophene ring, which imparts distinct electronic and steric characteristics. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,8-9,12H,3,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIKAPMGOPBXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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